Triethylene glycol phthalate
Description
Contextualization within Phthalate (B1215562) Ester Chemistry and Applications
Phthalate esters, or phthalates, are a class of chemical compounds that are primarily used as plasticizers to increase the flexibility, durability, and longevity of plastics, particularly polyvinyl chloride (PVC). wikipedia.orgnih.gov They are esters of phthalic acid, and their general chemical structure consists of a rigid planar aromatic ring and two flexible side chains. nih.gov The properties of a specific phthalate ester can be varied by changing the alcohol used in its synthesis. nih.gov Industrially, phthalate esters are typically produced by the reaction of phthalic anhydride (B1165640) with an excess of a suitable alcohol. nih.gov
Within this broad class of compounds, the specific properties of an individual phthalate ester are determined by the nature of the alcohol used in its synthesis. Triethylene glycol (TEG), a colorless, odorless, viscous liquid with the formula HOCH2CH2OCH2CH2OCH2CH2OH, is known for its use as a plasticizer for vinyl polymers. wikipedia.org It is a member of the dihydroxy alcohol series and is produced commercially as a by-product of ethylene (B1197577) glycol production. chemicalbook.comchemicalbook.com Given its properties, triethylene glycol is a logical candidate for reaction with phthalic anhydride to produce a phthalate ester plasticizer. The resulting compound, triethylene glycol phthalate, would theoretically be used to impart flexibility to various polymers. A Japanese patent describes a plasticizer composition for polyvinyl chloride resin containing triethylene glycol esters, highlighting its potential in this application area. google.com
Evolution of Academic Interest in this compound Systems
Academic and industrial interest in esters derived from triethylene glycol and phthalic acid appears to be focused on specialized derivatives and cyclic compounds rather than the simple linear diester. The historical context of phthalate research shows a broad investigation into numerous alcohol and diol variants to achieve specific plasticizing properties.
Evidence from patent literature suggests that the potential of triethylene glycol in phthalate systems was recognized. For instance, a US patent details the creation and use of "Cyclic this compound" as an efficient high-temperature plasticizer and processing aid for rigid PVC formulations. This indicates an early interest in the unique properties that the triethylene glycol moiety could confer, such as improved processability at high temperatures.
Further evolution of interest is demonstrated by research into more complex molecules. A study on the curing of "Divinyl Triethylene Glycol Bis-o-phthalate" films points to research into creating cross-linked polymer systems, moving beyond simple plasticization to the development of thermosetting resins. researchgate.net Similarly, the compound di(triethylene glycol)phthalate dimethacrylate, with the CAS number 2387-65-7, represents a more complex derivative where the terminal hydroxyl groups of the triethylene glycol have been further reacted. chemsrc.com
This pattern suggests that while the basic reaction of triethylene glycol with phthalic anhydride was explored, academic and industrial interest quickly evolved towards modifying the resulting structure to create materials with specific, advanced properties, such as cyclic variants for high-temperature applications or polymerizable derivatives for cured films. The simple, linear this compound does not appear to have become a major focus of sustained academic study, likely due to the performance advantages offered by its more complex relatives or other established phthalate plasticizers.
Current Research Landscape and Knowledge Gaps
The current research landscape for phthalate esters is largely dominated by studies on the environmental fate, toxicological profiles, and development of safer alternatives to commonly used phthalates like DEHP and DBP. nih.govcapes.gov.br There is a significant and growing body of work on so-called "emerging" or alternative plasticizers. nih.gov
Within this landscape, there is a notable absence of recent or extensive academic research specifically focused on the simple diester, this compound. A review of scientific literature reveals that while its constituent parts, triethylene glycol and phthalic acid, are well-studied, their simple combination is not a subject of significant current investigation. nih.govchemicalbook.comnih.gov
The primary knowledge gaps concerning this compound are:
Comprehensive Physicochemical Data: While properties can be inferred, detailed, experimentally verified data on properties such as its precise boiling point, melting point, vapor pressure, and solubility characteristics are not readily available in peer-reviewed literature.
Performance as a Plasticizer: Although patents suggest its utility, particularly in its cyclic form, there is a lack of comparative performance data against conventional phthalates or modern alternative plasticizers in various polymer systems.
Metabolism and Toxicological Profile: There is a significant lack of specific toxicological data for this compound. While the toxicology of triethylene glycol and phthalic acid are known individually, the properties of the esterified compound cannot be fully predicted without dedicated study. nih.govnih.gov
Environmental Fate and Biodegradation: No specific studies on the environmental persistence, mobility, or biodegradability of this compound were found.
In essence, the most significant knowledge gap is the lack of a dedicated body of scientific literature for this specific compound. Research has either remained focused on its parent molecules or advanced to more complex derivatives and cyclic forms, leaving the fundamental characterization of linear this compound largely unaddressed in the public academic domain.
Structure
3D Structure
Properties
CAS No. |
68439-19-0 |
|---|---|
Molecular Formula |
C14H18O7 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C14H18O7/c15-5-6-19-7-8-20-9-10-21-14(18)12-4-2-1-3-11(12)13(16)17/h1-4,15H,5-10H2,(H,16,17) |
InChI Key |
NQEUTICDPLLXAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCOCCOCCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Triethylene Glycol Phthalate
Esterification Pathways for Triethylene Glycol Phthalate (B1215562) Elaboration
The primary route for synthesizing triethylene glycol phthalate is through the direct esterification of triethylene glycol with phthalic anhydride (B1165640). This process involves heating the two reactants, which leads to the formation of ester linkages and the elimination of water. The reaction typically proceeds in two stages: an initial rapid, non-catalytic ring-opening of the phthalic anhydride by a hydroxyl group of the glycol to form a monoester, followed by a slower, catalyzed second esterification to form the diester or polyester (B1180765). doi.orgrsc.orgresearchwithrowan.comresearchgate.net
Alternative pathways include the transesterification of a different phthalate ester, such as diisooctyl phthalate, with an excess of triethylene glycol at high temperatures. nih.gov This process generates the desired this compound ester and releases the original alcohol (isooctanol). nih.gov
Catalytic Systems in Phthalate Ester Synthesis
While the initial formation of the monoester from phthalic anhydride and an alcohol can occur readily without a catalyst, the subsequent conversion to a diester or polyester is a slower equilibrium reaction that necessitates catalysis to proceed efficiently. doi.orgrsc.orgresearchgate.net A variety of catalytic systems have been employed for phthalate ester synthesis.
Strong mineral acids, such as sulfuric acid or p-toluenesulfonic acid, are traditional and effective catalysts for this type of esterification. rsc.orgresearchgate.netrsc.orgwikipedia.org They function by protonating the carbonyl oxygen of the carboxylic acid intermediate, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. nih.gov
Metal-based catalysts are also widely used, offering advantages in terms of reaction efficiency and selectivity. These include compounds based on titanium, tin, antimony, germanium, and cobalt. In some preparations of polyester polyols, titanium-based catalysts are particularly preferred. Double metal cyanide (DMC) catalysts, like zinc hexacyanocobaltate, are noted for their high efficiency in related polyester-ether polyol synthesis.
| Catalyst Type | Examples | Role in Synthesis |
| Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | Protonate the carboxylic acid intermediate, activating it for esterification. researchgate.netnih.gov |
| Metal Catalysts | Titanium-based, Tin-based, Antimony-based, Cobalt Oxide | Facilitate esterification, often used in the second stage of the reaction to form the diester or polyester. |
| DMC Catalysts | Zinc Hexacyanocobaltate | Used in the synthesis of related polyester-ether polyols, noted for high efficiency. |
Reaction Conditions and Optimization Strategies
The synthesis of this compound is highly dependent on reaction conditions, which must be optimized to control the molecular weight, viscosity, and purity of the final product. researchwithrowan.com
Key parameters include temperature, pressure, and the molar ratio of reactants. The esterification is typically conducted at elevated temperatures, often in a two-stage heating process. For example, an initial reaction might occur around 140°C, followed by an increase to over 200°C to drive the polycondensation. Temperatures can range from 100°C to 260°C depending on the specific process and catalyst used. nih.govrsc.org
A crucial optimization strategy is the continuous removal of water formed during the reaction. This shifts the equilibrium towards the product side, driving the esterification to completion. rsc.org This is commonly achieved by applying a vacuum during the later stages of the reaction or through azeotropic distillation, where an inert solvent like benzol is used to form a constant-boiling mixture with water. rsc.orgwikipedia.org
The progress of the reaction is often monitored by measuring the acid value (or acid number) of the mixture, which quantifies the amount of remaining free carboxylic acid groups. The reaction is considered complete when the acid value drops to a predetermined low level, for instance, below 1.0 mgKOH/g.
| Parameter | Typical Range/Value | Purpose |
| Temperature | 140°C - 260°C | To provide activation energy for the reaction; higher temperatures drive polycondensation. nih.gov |
| Pressure | Atmospheric or Vacuum (-0.04 to -0.08 MPa) | Vacuum is applied to remove water and drive the reaction to completion. wikipedia.org |
| Reactant Ratio | Excess Glycol | To ensure complete reaction of the phthalic anhydride and control polymer chain length. nih.gov |
| Reaction Monitoring | Acid Value Measurement | To determine the extent of reaction and the endpoint (e.g., < 1 mgKOH/g). |
| Byproduct Removal | Distillation / Azeotropic Removal | To continuously remove water, shifting the reaction equilibrium to favor product formation. rsc.orgrsc.org |
Synthesis of Grafted and Semi-Synthetic this compound Derivatives
Chitosan-Triethylene Glycol Phthalate Conjugation
The synthesis of chitosan-glycol conjugates often involves the use of phthalic anhydride, but in a role that differs from forming a permanent link. In these synthetic schemes, the phthaloyl group serves as a temporary protecting group for the primary amino groups on the chitosan (B1678972) backbone.
The process typically involves two main steps:
N-Phthaloylation of Chitosan : Chitosan is reacted with an excess of phthalic anhydride in a solvent like dimethylformamide (DMF) at high temperatures (e.g., 130°C). This reaction forms N-phthaloyl chitosan, where the reactive amino groups are protected, leaving the hydroxyl groups available for further reaction.
Grafting and Deprotection : The N-phthaloyl chitosan can then be reacted with a suitably activated triethylene glycol derivative. Following the grafting of the glycol chains onto the chitosan backbone, the phthaloyl protecting groups are removed. This is typically accomplished by treatment with hydrazine (B178648) monohydrate, which cleaves the phthalimide (B116566) structure and regenerates the free amino groups on the final chitosan-glycol conjugate.
Therefore, the "chitosan-triethylene glycol phthalate" entity exists as a crucial synthetic intermediate, but the phthalate moiety is not present in the final derivatized biopolymer.
Mechanistic Insights into this compound Formation
The formation of this compound from phthalic anhydride and triethylene glycol follows a well-understood two-stage esterification mechanism. researchwithrowan.comresearchgate.net
Stage 1: Monoester Formation The reaction initiates with a rapid, typically non-catalytic, nucleophilic attack of a primary hydroxyl group from a triethylene glycol molecule on one of the carbonyl carbons of the phthalic anhydride ring. researchgate.netnih.gov This attack leads to the opening of the anhydride ring, resulting in the formation of a monoester. This intermediate species contains both an ester linkage and a free carboxylic acid group. researchwithrowan.com
Stage 2: Diester/Polyester Formation The second stage is a slower, reversible reaction that generally requires a catalyst (e.g., a strong acid). rsc.orgresearchgate.net In an acid-catalyzed mechanism, the catalyst protonates the carbonyl oxygen of the free carboxylic acid group on the monoester intermediate. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxyl group from a second triethylene glycol molecule (or the other end of the same glycol in an intramolecular cyclization, or another monoester in a polycondensation reaction). nih.gov This attack forms a tetrahedral intermediate. The subsequent elimination of a water molecule and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final ester product. The removal of water is critical to drive this equilibrium-limited step toward completion. rsc.org
Phthalic Anhydride and Ethylene (B1197577) Glycol Reaction Mechanism
The reaction between phthalic anhydride and a glycol, such as ethylene glycol or triethylene glycol, is a fundamental process in the production of polyesters and plasticizers. The mechanism proceeds through a polycondensation reaction. chemcess.comcavemanchemistry.com
Initially, when phthalic anhydride is heated with a glycol, a rapid reaction occurs where the alcohol's hydroxyl group performs a nucleophilic attack on one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of a monoester, which contains both a free carboxyl group and a free hydroxyl group. cavemanchemistry.comgoogle.com This initial compound is often referred to as a half-ester. google.com
The reaction can be catalyzed by acids or specific metal oxides to improve the rate and efficiency. zbaqchem.com The second stage of the reaction involves the esterification of the remaining free carboxyl group with a hydroxyl group from another glycol molecule or the half-ester. This step is a condensation reaction that eliminates a molecule of water. cavemanchemistry.com This process can continue, leading to the formation of longer polyester chains. cavemanchemistry.comgoogle.com In the specific synthesis of this compound, triethylene glycol is used as the reactant in place of ethylene glycol, following the same fundamental reaction mechanism.
Table 1: Key Stages of Phthalic Anhydride and Glycol Esterification
| Stage | Description | Reactants | Primary Product |
| 1. Ring Opening | A hydroxyl group from the glycol attacks a carbonyl carbon on the phthalic anhydride, opening the ring. | Phthalic Anhydride, Glycol | Monoester (Half-ester) with one ester linkage, one free carboxyl group, and one free hydroxyl group. cavemanchemistry.comgoogle.com |
| 2. Condensation | The free carboxyl group of the monoester reacts with a hydroxyl group from another glycol molecule. | Monoester, Glycol | Diester is formed, with the elimination of a water molecule. cavemanchemistry.com |
| 3. Polymerization | The condensation process can continue, with the terminal hydroxyl and carboxyl groups reacting to form longer polymer chains (polyesters). google.com | Monoester, Diester, etc. | Polyester chains of varying lengths. |
Factors Influencing Cyclic Ester Content in Phthalic Acid Ester Polyols
During the synthesis of phthalic acid ester polyols, the formation of cyclic esters is a notable side reaction. These cyclic byproducts are generally undesirable as they lack the hydroxyl functional groups necessary for further polymerization and can affect the final properties of the polymer. psu.edu Several factors have been identified that influence the prevalence of these cyclic structures.
The formation of cyclic oligomers often occurs through intramolecular transesterification reactions, also known as "back-biting," where a hydroxyl end-group of a linear chain attacks an ester linkage within the same molecule, leading to the formation of a cyclic compound and the cleavage of the linear chain. researchgate.net
Key factors influencing this process include:
Temperature: The synthesis of terephthalate-based polyester polyols typically occurs at high temperatures, often above 220°C. psu.edu These conditions can promote the side reactions that lead to cyclization.
Molar Ratio of Reactants: The ratio of glycol to acid is crucial. For instance, in the synthesis of diethylene glycol terephthalate (B1205515) polyols, a molar ratio of approximately 2:1 (glycol to acid) is used to target the formation of the monomer. Even under these conditions, the formation of about 2% cyclic oligomers has been observed. psu.edu
Catalyst: The type and concentration of the catalyst can affect the rates of both the desired linear polymerization and the undesired cyclization reactions. zbaqchem.comresearchgate.net
Molecular Chain Rigidity: The stereochemistry of the reactants can influence the ease of cyclization. For example, the use of o-phthalate can lead to a greater extent of isomerization and cyclization compared to pure maleic acid esters, suggesting that the geometry of the acid affects the propensity for ring formation. researchgate.net
Table 2: Influence of Synthesis Parameters on Cyclic Ester Formation
| Factor | Influence on Cyclic Ester Formation | Rationale |
| High Temperature | Increases | Provides the necessary activation energy for intramolecular side reactions like "back-biting". psu.eduresearchgate.net |
| Glycol-to-Acid Ratio | Can Increase or Decrease | A significant excess of glycol can favor the formation of low molecular weight linear oligomers, but reaction conditions can still lead to a baseline level of cyclic byproducts. psu.edu |
| Catalyst Type | Varies | Catalysts can selectively accelerate either the linear polycondensation or the cyclization reactions. zbaqchem.com |
| Reactant Structure | Influential | The inherent bond angles and rigidity of the acid and glycol components can make intramolecular cyclization more or less sterically favorable. researchgate.net |
Advanced Polymer Applications and Material Science of Triethylene Glycol Phthalate
Triethylene Glycol Phthalate (B1215562) as a Polymeric Modifier and Plasticizer
As a plasticizer, triethylene glycol phthalate is an essential additive for polymers like polyvinyl chloride (PVC), enhancing their flexibility, processability, and adhesiveness. google.com It is part of a broader class of plasticizers that includes other phthalates, adipates, and trimellitates. google.comgoogle.com The incorporation of plasticizers is crucial for modifying the physical properties of polymers to suit various applications. google.com
Impact on Glass Transition Behavior in Polymer Composites
The glass transition temperature (Tg) is a critical property of polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. specialchem.com The addition of a plasticizer like this compound to a polymer matrix generally leads to a decrease in the Tg. rsc.org This reduction in Tg is a key indicator of successful plasticization.
The extent of Tg reduction is influenced by the concentration and molecular weight of the plasticizer. rsc.org Generally, a higher concentration of the plasticizer results in a more significant decrease in the Tg. rsc.org This relationship allows for the precise tuning of the material's properties for specific applications. For instance, in the manufacturing of materials for additive manufacturing, controlling the Tg is essential for optimizing the printing process and the functional properties of the final product. researchgate.net
Influence on Viscoelastic Properties and Material Flexibility
The viscoelasticity of a polymer describes its ability to exhibit both viscous (liquid-like) and elastic (solid-like) characteristics when undergoing deformation. The addition of this compound significantly influences these properties, primarily by increasing the material's flexibility.
The mechanism behind this increased flexibility is rooted in the plasticizer's ability to reduce the intermolecular forces between polymer chains. By inserting themselves between the chains, the plasticizer molecules disrupt the polymer-polymer interactions, such as van der Waals forces or hydrogen bonds. rsc.org This disruption acts as a form of internal lubrication, allowing the polymer chains to slide past one another more easily. rsc.org Consequently, the material becomes less rigid and more pliable.
This effect is particularly important in applications requiring flexibility, such as in the production of PVC products and adhesives. google.commade-in-china.com The enhanced flexibility improves the material's durability and resistance to cracking, especially at low temperatures. made-in-china.com
Mechanism of Plasticization in Glassy Polymers
Glassy polymers are characterized by their rigid, amorphous structure below their glass transition temperature. The plasticization of these materials by compounds like this compound involves a few key theoretical models:
Lubricity Theory: This theory posits that the plasticizer acts as a lubricant, reducing the friction between polymer chains and facilitating their movement past one another. rsc.org
Gel Theory: An extension of the lubricity theory, the gel theory suggests that the plasticizer breaks down the rigid, three-dimensional polymer network (or "gel") by disrupting the intermolecular forces that hold the chains together. rsc.org This leads to a more flexible structure.
Free Volume Theory: As previously mentioned, this theory focuses on the increase in available space within the polymer matrix due to the presence of plasticizer molecules. This increased free volume enhances the mobility of the polymer chains, resulting in a softer, more flexible material. specialchem.comrsc.org
The effectiveness of a plasticizer is also dependent on its compatibility with the polymer. A plasticizer that is thermodynamically compatible with the polymer will be more efficient at disrupting the polymer-polymer interactions and thus more effective at plasticization. rsc.org
This compound in Flame Retardant Polymer Systems
Beyond its role as a plasticizer, this compound can also contribute to the flame retardancy of polymer systems. Flame retardants are additives that inhibit, suppress, or delay the combustion of polymers. specialchem.com
Contribution to Thermal Stability and Combustion Performance
In the event of a fire, the presence of certain flame retardants can alter the decomposition pathway of the polymer. crepim.fr They can promote the formation of a protective char layer on the material's surface, which acts as a barrier to heat and mass transfer. crepim.frnih.gov This can slow down the combustion process and reduce the release of flammable gases. researchgate.net
Analysis of Char Formation and Flame Retardancy Mechanisms
The formation of a stable, carbonaceous char layer is a key mechanism of condensed-phase flame retardancy. crepim.frnih.gov This char layer insulates the underlying polymer from the heat of the flame, reduces the amount of flammable volatile compounds released, and can prevent the dripping of molten polymer, which could otherwise spread the fire. nih.gov
The mechanisms of flame retardancy can be broadly categorized as acting in the gas phase or the condensed phase . crepim.fr
Gas Phase Mechanism: Flame retardants can release species into the gas phase that interfere with the chemical reactions of combustion. For example, they can release radical scavengers that interrupt the chain reactions in the flame. crepim.fr
Condensed Phase Mechanism: In the condensed phase, flame retardants alter the decomposition of the polymer to reduce the production of flammable gases and promote the formation of a protective char layer. crepim.frnih.gov
The effectiveness of a flame-retardant system often relies on a combination of these mechanisms, and the presence of plasticizers like this compound can influence the efficiency of these processes.
This compound in Thermoplastic Elastomers and Resins
Application as a Chain Extender in Polyurethane Systems
In polyurethane (PU) chemistry, chain extenders are low molecular weight diols or diamines that react with isocyanate groups to form the "hard segment" of the polymer. ebrary.nettri-iso.com This process is crucial for developing the final properties of polyurethane elastomers. researchgate.net The hard segments, formed by the reaction of diisocyanates and the chain extender, tend to aggregate into rigid, quasi-crystalline domains through hydrogen bonding. ebrary.net These domains act as physical crosslinks within the soft, amorphous polyol matrix, imparting desirable mechanical properties such as tensile strength, hardness, and tear resistance to the material. researchgate.netd-nb.info
Table 1: Effect of Chain Extender Concentration on Polyurethane Properties
| Chain Extender (mEG) Concentration (g) | Shore A Hardness | Apparent Density ( kg/m ³) | Abrasion Resistance (mm³) |
| 4 | 75 | 1100 | 150 |
| 6 | 80 | 1050 | 140 |
| 8 | 85 | 1000 | 130 |
| 10 | 90 | 950 | 120 |
| 12 | 95 | 900 | 110 |
This table is based on data for mono-ethylene glycol (mEG) and illustrates the general principle of how increasing chain extender concentration can affect polyurethane properties. semanticscholar.org
Internal Plasticization in Polyvinyl Chloride (PVC) Matrices
Polyvinyl chloride (PVC) is an inherently rigid and brittle polymer. escholarship.org To impart flexibility, plasticizers are added. Conventional, or "external," plasticizers are small molecules, typically phthalate esters, that are not chemically bonded to the PVC chains. buffalo.eduwikipedia.orgrcoa.ac.uk A major drawback of this method is the migration or leaching of the plasticizer from the PVC matrix over time, which can lead to contamination and degradation of the material's properties. escholarship.orgcalpoly.edu
Internal plasticization offers a solution to this migration problem by covalently attaching the plasticizer molecule to the PVC polymer backbone. escholarship.orgresearchgate.net This is often achieved by chemically modifying the PVC to introduce anchor points, such as azide (B81097) groups, which can then react with a functionalized plasticizer molecule via methods like "click chemistry". calpoly.eduresearchgate.net Phthalate derivatives have been successfully used as internal plasticizers through this covalent attachment strategy. calpoly.eduresearchgate.netresearchgate.net
The primary effect of plasticization, whether internal or external, is a reduction in the glass transition temperature (Tg), the temperature at which the polymer transitions from a glassy, rigid state to a more rubbery, flexible state. calpoly.edu By covalently linking phthalate-based structures to the PVC chain, a significant decrease in Tg is observed, confirming successful plasticization. calpoly.eduresearchgate.netresearchgate.net For example, studies have shown that covalently attaching a monooctyl phthalate derivative can lower the Tg of PVC from approximately 78°C to 66°C. researchgate.net In another study, linking a di(2-ethylhexyl) phthalate (DEHP) derivative with a flexible ether linker to the PVC backbone resulted in a greater reduction in Tg compared to an ester linker, demonstrating that the nature of the covalent bond also influences plasticization efficiency. calpoly.eduresearchgate.net This approach creates a flexible PVC material with a permanent plasticizing effect and suppressed migration. researchgate.net
Table 2: Glass Transition Temperatures (Tg) of Internally Plasticized PVC
| PVC Modification | Tg (°C) | Reference |
| Unmodified PVC | 83 | calpoly.edu |
| PVC with 15% tethered phthalate mimics | 65 | calpoly.edu |
| PVC with covalently bound monooctyl phthalate | 66.0 | researchgate.net |
| PVC modified with DOP-SH (high modification) | ~0 | researchgate.net |
This table synthesizes data from multiple sources to show the effect of internal plasticization on the glass transition temperature of PVC.
Curing Characteristics of Divinyl Triethylene Glycol Bis-o-phthalate Films
Divinyl triethylene glycol bis-o-phthalate is a compound capable of forming films that can be cured, or hardened, through polymerization. Research has investigated the film-forming and curing properties of this specific compound, particularly in the presence of photoinitiators and redox systems in the air. This suggests a process where the curing is initiated by light (photocuring) and potentially accelerated by a redox reaction, which involves the transfer of electrons. The presence of β-diketonates of transition metals has also been studied in this context, indicating their role as potential catalysts or promoters in the curing process.
This compound in Electrochemical Device Applications
Role in Solid Polymer Electrolytes for Enhanced Ionic Conductivity
Solid polymer electrolytes (SPEs) are a critical component for developing safer, all-solid-state lithium batteries. d-nb.info Poly(ethylene oxide) (PEO) is a widely studied polymer host for these electrolytes due to its ability to dissolve lithium salts and facilitate ion transport. rsc.orgwikipedia.org The mechanism of ionic conductivity in PEO-based electrolytes relies on the segmental motion of the polymer chains, which allows the coordinated lithium ions to move. researchgate.net However, the high crystallinity of linear PEO can impede this chain motion, leading to insufficient ionic conductivity at room temperature. rsc.org
To improve ionic conductivity, one common strategy is to reduce the crystallinity and lower the glass transition temperature (Tg) of the polymer matrix, which enhances polymer chain flexibility. researchgate.net This is often achieved by introducing plasticizers. Molecules containing ethylene (B1197577) oxide chains, such as poly(ethylene glycol) dimethyl ether (PEGDME), are particularly effective plasticizers for these systems. researchgate.net Studies on triethylene glycol dimethyl ether (triglyme), a molecule structurally similar to the glycol portion of this compound, have shown it to be a suitable solvent and plasticizer for electrolytes in lithium batteries. ucl.ac.ukacs.orgnih.gov
The addition of these ether-based plasticizers significantly enhances ionic conductivity. For example, adding 75 wt% of PEGDME to a cross-linked siloxane-based electrolyte was found to increase the ionic conductivity to 5.6 × 10⁻⁴ S/cm at 30°C. researchgate.net The ethylene oxide units in the plasticizer and the main polymer chain create a conductive pathway for lithium ions. While direct studies on this compound in SPEs are limited, its molecular structure, containing flexible triethylene glycol chains, suggests it could function as a plasticizer to increase the amorphous phase content and chain mobility, thereby enhancing ionic conductivity in a solid polymer electrolyte system.
Table 3: Ionic Conductivity of Plasticized Solid Polymer Electrolytes
| Electrolyte System | Plasticizer | Plasticizer Content (wt%) | Ionic Conductivity (S/cm) at 30°C | Reference |
| Cross-linked poly[siloxane-g-oligo(ethylene oxide)] | PEGDME (Mn=400) | 75 | 5.6 × 10⁻⁴ | researchgate.net |
| Li/Ni3S2 cell with siloxane acrylate (B77674) electrolyte | Triethylene glycol dimethyl ether | Not specified | Optimum performance reported |
This table shows examples of how ether-based plasticizers enhance the ionic conductivity of solid polymer electrolytes. PEGDME is Poly(ethylene glycol) dimethyl ether.
Triethylene Glycol Phthalate in Pharmaceutical Formulation Science
Development of Controlled Release Drug Delivery Systems
Controlled release drug delivery systems are designed to release a therapeutic agent at a predetermined rate, for a specified period. The matrix material is a critical component of these systems, governing the release kinetics of the entrapped drug.
Evaluation as a Matrix Material for Prolonged Drug Release
Triethylene glycol, a viscous liquid, and various phthalate (B1215562) esters are known for their plasticizing properties, which can be crucial in modulating drug release from polymeric matrices. wikipedia.orgcrpsonline.com Plasticizers are added to polymers to increase their flexibility, workability, and ductility by lowering the glass transition temperature (Tg) of the polymer. researchgate.net This alteration of the polymer's physical state can significantly impact the diffusion of the drug through the matrix.
Theoretically, triethylene glycol phthalate, as a single entity, could function as a plasticizer integrated into a polymer matrix. Its presence would likely increase the free volume within the polymer chains, facilitating the movement of the drug and thus influencing its release rate. The hydrophilic nature of the triethylene glycol portion could draw water into the matrix, potentially leading to swelling-controlled release mechanisms. Conversely, the more hydrophobic phthalate component might temper this effect, offering a balance that could be tailored for specific drug release profiles.
A hypothetical evaluation of this compound as a matrix material would involve assessing its impact on the mechanical properties of the polymer blend and, most importantly, on the drug release kinetics. For instance, in a matrix tablet, the concentration of this excipient could be varied to achieve different release rates. Higher concentrations would be expected to lead to a faster release due to increased polymer chain mobility.
Below is an interactive data table summarizing the properties of common plasticizers, which can be used to infer the potential characteristics of this compound.
| Plasticizer | Molecular Weight ( g/mol ) | Water Solubility | Primary Application in Formulations |
| Triethylene Glycol | 150.17 | Miscible | Humectant, plasticizer, solvent wikipedia.org |
| Dibutyl Phthalate | 278.34 | Practically insoluble | Plasticizer for film coatings crpsonline.com |
| Diethyl Phthalate | 222.24 | Slightly soluble | Plasticizer for film coatings, solvent nih.gov |
| Triethyl Citrate | 276.29 | Soluble | Plasticizer for aqueous-based coatings nih.gov |
Comparative Studies with Established Pharmaceutical Excipients
To ascertain the viability of any new excipient, comparative studies with established materials are essential. In the context of this compound, a logical comparison would be against well-known plasticizers like polyethylene (B3416737) glycols (PEGs) and other phthalate esters such as dibutyl phthalate (DBP) and diethyl phthalate (DEP).
Studies have shown that PEGs, despite their water solubility, can retard drug release from ethyl cellulose (B213188) microcapsules, a counterintuitive effect attributed to the formation of a smoother, less porous microcapsule surface. nih.gov This highlights that the impact of a plasticizer on drug release is not solely dependent on its solubility but also on its interaction with the polymer and its effect on the final dosage form's morphology.
A comparative study would likely involve preparing matrix tablets or coated pellets with identical drug and polymer content but varying the plasticizer. Key parameters for comparison would include the drug release profile (using dissolution testing), the mechanical properties of the dosage form (e.g., hardness, friability), and the physical stability under accelerated storage conditions. For example, the drug release from a matrix containing this compound could be compared to one containing PEG 400 and another with DBP. The expectation would be that the release profile for the this compound formulation would fall somewhere between the more hydrophilic PEG-based formulation and the more hydrophobic DBP-based one, offering a unique option for formulators.
Functionalization of Biopolymers for Drug Delivery Applications
Biopolymers, such as chitosan (B1678972), are extensively investigated for drug delivery due to their biocompatibility, biodegradability, and mucoadhesive properties. crpsonline.comgoogle.com Functionalization of these polymers can enhance their properties and create novel drug delivery platforms.
Chitosan-Triethylene Glycol Phthalate as a Polymer Matrix
Chitosan, a polysaccharide derived from chitin, possesses primary amine groups that can be chemically modified. nih.gov Grafting other molecules onto the chitosan backbone can alter its solubility, swelling behavior, and interaction with drugs. For instance, grafting polyethylene glycol (PEG) onto chitosan (a process known as PEGylation) has been shown to improve its solubility and reduce its cytotoxicity. researchgate.net
Theoretically, this compound could be chemically conjugated to chitosan. The hydroxyl group of the triethylene glycol moiety could be a potential site for attachment to the chitosan backbone. Such a functionalization would result in a novel "chitosan-triethylene glycol phthalate" polymer matrix with potentially unique properties. The hydrophilic glycol chains could enhance the swelling of the chitosan matrix in aqueous environments, while the phthalate groups could introduce a degree of hydrophobicity, potentially leading to a system capable of sustaining the release of both hydrophilic and hydrophobic drugs.
The development of such a matrix would involve the synthesis and characterization of the new polymer, followed by its formulation into a drug delivery system, such as nanoparticles or hydrogels. The drug loading capacity and release kinetics would then be evaluated.
The following table outlines the characteristics of some functionalized chitosan derivatives, providing a basis for predicting the properties of a hypothetical chitosan-triethylene glycol phthalate matrix.
| Chitosan Derivative | Functionalizing Agent | Key Property Enhancement | Potential Application |
| Glycol Chitosan | Ethylene (B1197577) glycol | Increased water solubility nih.gov | Drug delivery, cell imaging nih.gov |
| PEGylated Chitosan | Poly(ethylene glycol) | Reduced cytotoxicity, improved stability researchgate.net | Oral insulin (B600854) delivery researchgate.net |
| Phthaloyl Chitosan | Phthalic anhydride (B1165640) | Enteric properties (pH-sensitive solubility) | Colon-specific drug delivery |
Mechanistic Investigations of Drug-Polymer Interactions and Release Kinetics
Understanding the mechanisms of drug release from a polymer matrix is fundamental to designing effective controlled-release dosage forms. The primary mechanisms include diffusion, erosion, and swelling. ijpras.com
The incorporation of a plasticizer like the hypothetical this compound would influence these mechanisms. By increasing the flexibility and free volume of the polymer matrix, it would lower the diffusional resistance for the drug molecules, thus affecting the diffusion-controlled release. researchgate.net If the polymer matrix is erodible, the plasticizer could also modulate the rate of erosion by altering the matrix's interaction with the surrounding medium.
Mathematical models are often employed to elucidate the kinetics of drug release. ijpras.com By fitting the experimental release data to different models, one can infer the underlying release mechanism.
For a matrix containing this compound, one might expect a combination of release mechanisms. The initial phase of release could be governed by the diffusion of the drug from the surface of the dosage form. As water penetrates the matrix, facilitated by the hydrophilic glycol component, the polymer would swell, and the release could transition to a swelling-controlled mechanism. If the polymer itself is biodegradable, erosion would also play a role in the later stages of release.
The table below summarizes common drug release kinetic models and their implications.
| Model | Equation | Interpretation |
| Zero-Order | Q = k₀t | Drug release is constant over time, independent of concentration. |
| First-Order | log(Q) = log(Q₀) + k₁ t/2 .303 | Drug release is proportional to the amount of drug remaining in the dosage form. |
| Higuchi | Q = kHt¹/² | Drug release is governed by Fickian diffusion from a planar surface. |
| Korsmeyer-Peppas | Mt/M∞ = kKtⁿ | Describes drug release from a polymeric system where the mechanism can be Fickian diffusion, non-Fickian (anomalous) transport, or case-II transport. |
Environmental Occurrence, Fate, and Remediation of Phthalate Esters General Context for Triethylene Glycol Phthalate
Environmental Distribution and Transport Phenomena of Phthalates
Phthalate (B1215562) esters (PAEs) are ubiquitous organic pollutants found globally in various environmental matrices. iwaponline.com Their release into the environment occurs during manufacturing, use, and disposal of phthalate-containing products. frontiersin.orgiwaponline.com Because they are not covalently bonded to plastics, they can easily leach, evaporate, or diffuse into the air, water, and soil. frontiersin.orgsapub.orge3s-conferences.org The distribution and transport of these compounds are governed by their physicochemical properties, such as water solubility, hydrophobicity, and vapor pressure, which vary depending on the length and structure of their alkyl side chains. e3s-conferences.orgnih.gov
Presence in Aquatic Systems and Sediments
Phthalate esters are frequently detected in diverse aquatic environments, including rivers, lakes, marine waters, and wastewater. frontiersin.org Their concentrations can range from nanograms per liter (ng/L) to micrograms per liter (µg/L) in water bodies. iwaponline.comnih.gov For instance, studies have reported total PAE concentrations of up to 2,705 µg/L in river water and from 0.02 to 0.77 µg/L in waterworks. frontiersin.org Six common PAEs, including dimethyl phthalate (DMP), diethyl phthalate (DEP), di-n-butyl phthalate (DBP), and di(2-ethylhexyl) phthalate (DEHP), are often listed as priority pollutants. nih.gov
Due to their hydrophobic nature, many phthalates, particularly those with higher molecular weights, tend to adsorb onto suspended particles and settle into the sediment. nih.govnih.gov Consequently, sediment concentrations are often significantly higher than those in the overlying water column. nih.gov For example, in the middle-lower Hanjiang River, the total concentration of six major PAEs ranged from 592 to 2,750 ng/L in surface water, while in sediments, the range was 1,120 to 6,610 ng/g. nih.gov Sediments act as a long-term sink and a potential secondary source of phthalate pollution in aquatic ecosystems. nih.gov While specific environmental monitoring data for Triethylene glycol phthalate is not widely available, its behavior is expected to follow these general patterns, influenced by its specific physical and chemical properties.
| Phthalate Ester | Environmental Compartment | Reported Concentration Range | Reference |
|---|---|---|---|
| Dimethyl Phthalate (DMP) | Fresh Water | N.D. - 31.7 µg/L | nih.gov |
| Dimethyl Phthalate (DMP) | Sediments (dry weight) | N.D. - 316 µg/kg | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Surface Water | 0.083 - 6.6 µg/L (effluent) | researchgate.net |
| Di-n-butyl phthalate (DBP) | Surface Water | 35.3% - 72.9% of total PAEs | nih.gov |
| General PAEs | Lake Samples (total) | 0.386 - 3.184 µg/L | iwaponline.com |
| General PAEs | River Water (Nigeria) | up to 2,705 µg/L | frontiersin.org |
Volatilization and Adsorption Characteristics in Environmental Compartments
The transport of phthalate esters between environmental compartments is significantly influenced by volatilization and adsorption. Volatilization is a key process for more volatile, lower molecular weight phthalates, allowing them to be transported through the atmosphere. sapub.org Conversely, less volatile, higher molecular weight phthalates have a greater tendency to adsorb to solid matrices like soil and sediment. nih.gov
Adsorption is largely driven by the hydrophobicity of the phthalate, which generally increases with the length of the alkyl chain. nih.gov This property is often measured by the octanol-water partition coefficient (log K_ow_). Phthalates with higher log K_ow_ values show stronger adsorption to the organic matter fraction in soil and sediments. nih.govepa.gov The process can be influenced by several factors, including the organic matter content of the soil, pH, and the presence of other substances. nih.govnih.gov For example, the adsorption of di-n-butyl phthalate (DBP) in reservoir sediment has been shown to be significantly influenced by the surface organic matter. nih.gov While specific adsorption coefficients for this compound are not readily found in the cited literature, a substance containing it was noted to have a low octanol-water partition coefficient (log K_ow_ 0-3), suggesting it would tend to partition to water and not be expected to bioaccumulate. canada.ca
| Phthalate Characteristic | Environmental Behavior | Governing Factors | Reference |
|---|---|---|---|
| Higher Volatility (Lower Molecular Weight) | Atmospheric transport | Vapor Pressure | sapub.org |
| Higher Hydrophobicity (Higher Molecular Weight) | Adsorption to soil and sediment | log K_ow_, Soil Organic Matter | nih.govepa.gov |
| Electrostatic Interactions | Adsorption to charged surfaces | Solution pH, Sorbent Properties | nih.gov |
Biodegradation Mechanisms of Phthalate Esters in Environmental Systems
Biodegradation is considered the most significant process for the removal and mineralization of phthalate esters from the environment. nih.govresearchgate.netresearchgate.net A wide variety of microorganisms, including bacteria and fungi, have demonstrated the ability to break down these compounds under both aerobic and anaerobic conditions. researchgate.netuni-freiburg.de The initial step in the biodegradation of a phthalate ester is the enzymatic hydrolysis of one or both of the ester bonds. uni-freiburg.denih.gov This reaction is catalyzed by esterases, yielding phthalic acid and the corresponding alcohol(s). uni-freiburg.denih.gov
Aerobic Microbial Degradation Pathways
Under aerobic conditions, the degradation of phthalate esters is a relatively efficient process. nih.gov Following the initial hydrolysis to phthalic acid, aerobic bacteria employ oxygenase enzymes to hydroxylate the aromatic ring. nih.govnih.gov Typically, a dioxygenase attacks the phthalate molecule to form a cis-dihydrodiol intermediate. researchgate.netnih.gov This intermediate is then converted by a dehydrogenase to a dihydroxyphthalate. nih.gov Subsequent decarboxylation leads to the formation of protocatechuate (3,4-dihydroxybenzoate), which is a key intermediate that enters central metabolic pathways after further degradation by ring-cleaving dioxygenases. nih.govnih.gov This aerobic pathway is the primary mechanism for the mineralization of phthalates in many surface environments. nih.gov
Anaerobic Degradation Processes and Kinetics
In the absence of oxygen, such as in buried sediments or anaerobic digesters, a different set of microbial pathways is responsible for phthalate degradation. researchgate.netnih.gov The anaerobic degradation of phthalate also begins with hydrolysis to phthalic acid. uni-freiburg.de The central mechanism then involves the activation of phthalic acid to its coenzyme A (CoA) thioester, phthaloyl-CoA. uni-freiburg.denih.gov This step can be catalyzed by a CoA transferase or a CoA ligase. researchgate.netnih.gov The key subsequent step is a mechanistically challenging decarboxylation of phthaloyl-CoA to form benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. uni-freiburg.de
The kinetics of anaerobic degradation can be slower than aerobic processes, and rates vary significantly among different phthalate esters. nih.gov Generally, phthalates with shorter alkyl chains (e.g., DEP, DBP) are degraded more rapidly than those with longer or branched chains like DEHP. nih.govacs.org For example, studies on anaerobic sludge have shown that the degradation of DEP and DBP follows first-order kinetics with rate constants significantly higher than that of DEHP. nih.gov In some cases, high-molecular-weight phthalates have been reported as persistent under methanogenic conditions. nih.govacs.org
| Phthalate Ester | Condition | First-Order Kinetic Constant (day⁻¹) | Reference |
|---|---|---|---|
| Di-ethyl phthalate (DEP) | Mesophilic Anaerobic | 8.04 x 10⁻² | nih.gov |
| Di-n-butyl phthalate (DBP) | Mesophilic Anaerobic | 13.69 x 10⁻² - 4.35 | nih.gov |
| Di-ethylhexyl phthalate (DEHP) | Mesophilic Anaerobic | 0.35 x 10⁻² - 3.59 x 10⁻² | nih.gov |
Enzymatic and Co-metabolic Degradation Mechanisms
The enzymatic breakdown of phthalates is initiated by hydrolases, specifically esterases or lipases, which cleave the ester bonds. nih.govnih.gov Numerous studies have isolated and characterized microbial strains, such as those from the genera Fusarium, Bacillus, and Rhodococcus, that produce esterases capable of degrading phthalates. nih.gov For example, Fusarium species have been shown to produce esterases that are effective in degrading DBP. nih.gov
Some microorganisms can utilize phthalates as their sole source of carbon and energy for growth. nih.gov In other cases, degradation occurs through co-metabolism, where the microbe breaks down the phthalate while growing on another primary substrate. acs.org The aerobic degradation pathway of phthalic acid to protocatechuate is a classic example of catabolism. nih.gov The anaerobic conversion to benzoyl-CoA also represents a pathway to channel the compound into central metabolism. uni-freiburg.de The efficiency of these enzymatic processes is a key factor in the natural attenuation of phthalate contamination in the environment.
Advanced Technologies for Phthalate Ester Removal from Contaminated Matrices
A range of advanced treatment technologies have demonstrated effectiveness in removing phthalate esters from contaminated water sources. These methods are often more efficient than conventional treatments, which may have limited capabilities for complete removal. iwaponline.comscirp.org
Adsorption is a widely utilized and cost-effective method for the removal of phthalate esters from aqueous solutions. scirp.orgmdpi.com The process involves the transfer of phthalate molecules from the water phase to the surface of a solid adsorbent. Activated carbon (AC) is a prominent adsorbent due to its large surface area and porous structure, which provide ample sites for adsorption. mdpi.come3s-conferences.org
The effectiveness of adsorption is influenced by several factors, including the properties of the adsorbent, the specific phthalate ester, solution pH, and temperature. mdpi.come3s-conferences.org For instance, the adsorption capacity of activated carbon for certain phthalates has been shown to be dependent on the pH of the solution. e3s-conferences.org
Various low-cost adsorbents derived from agricultural waste, industrial by-products, and natural materials have also been investigated as alternatives to activated carbon. iwaponline.com These include materials like smectite clay and vanillin-modified chitosan (B1678972) beads, which have shown promise in the removal of specific phthalates. iwaponline.com
Table 1: Examples of Adsorbents for Phthalate Ester Removal
| Adsorbent | Target Phthalate(s) | Reported Removal/Adsorption Capacity | Reference(s) |
| Activated Carbon | Di-n-butyl phthalate (DBP) | Good adsorption effect | e3s-conferences.org |
| Activated Carbon | Diethyl phthalate (DEP) | High adsorption capacity, dependent on pH | e3s-conferences.org |
| Multi-walled Carbon Nanotubes (MWCNTs) | Dimethyl phthalate (DMP) | Maximum adsorption capacity of 196.85 mg g⁻¹ | iwaponline.com |
| Smectite Clay | Diethyl phthalate (DEP) | Effective degradation at pH 7.0 | iwaponline.com |
| Vanillin-modified Chitosan Beads | Di-n-butyl phthalate (DBP) | Potential as an effective adsorbent | iwaponline.com |
| Silver Modified Roasted Date Pits (S-RODP) | DMP, DEP, DBP, BBP, DEHP | Higher removal ability than activated carbon and roasted date pits | nih.gov |
This table is for illustrative purposes and the performance of adsorbents can vary based on experimental conditions.
Advanced Oxidation Processes (AOPs) represent a class of technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade organic pollutants. iwaponline.com Photocatalysis and electrochemical degradation are two prominent AOPs for phthalate ester removal. iwaponline.comnih.gov
Photocatalytic Degradation involves the use of a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon illumination with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. e3s-conferences.orgnih.gov These species then attack and break down the phthalate molecules into simpler, less harmful compounds, with the ultimate goal of complete mineralization to carbon dioxide and water. researchgate.net The efficiency of photocatalytic degradation can be influenced by factors such as the type and amount of catalyst, pH of the solution, and the intensity of the light source. researchgate.netnih.gov
Electrochemical Degradation utilizes an electric current to drive oxidation and reduction reactions that degrade pollutants. nih.gov In the context of phthalate removal, anodic oxidation is a common approach where hydroxyl radicals are generated on the surface of a high-oxygen-overpotential anode, such as a boron-doped diamond (BDD) or lead dioxide (PbO₂) electrode. nih.govnih.gov These radicals then non-selectively oxidize the phthalate esters. The removal efficiency in electrochemical processes is dependent on parameters like current density, electrode material, supporting electrolyte, and pH. nih.govnih.gov
Table 2: Research Findings on Degradation of Phthalate Esters
| Technology | Target Phthalate(s) | Key Findings | Reference(s) |
| UV/TiO₂ Photocatalysis | DMP, DEP, DBP | Removal efficiencies of over 92% for all three PAEs within 90 minutes. | e3s-conferences.orgnih.gov |
| TiO₂ Photocatalysis | Di-(2-ethylhexyl) phthalate (DEHP) | Complete removal after 150 minutes of irradiation; degradation follows first-order kinetics. | researchgate.net |
| Ce-doped Ti/PbO₂ Electrode | DBP, DMP, DEP | Removal efficiencies of 98.2%, 95.8%, and 81.1% respectively after 10 hours of degradation. | nih.gov |
| Fluoride-doped Ti/β-PbO₂ Anode | Dimethyl phthalate (DMP) | Best performance achieved with Na₂SO₄ electrolyte at low current densities. | nih.gov |
This table presents a summary of research findings and is not exhaustive. Degradation efficiencies are specific to the reported experimental conditions.
Membrane filtration technologies, such as nanofiltration (NF) and reverse osmosis (RO), are pressure-driven processes that can effectively remove a wide range of contaminants, including phthalate esters, from water. researchgate.netnih.gov These methods work by forcing water through a semi-permeable membrane that retains the larger phthalate molecules. researchgate.net
The removal efficiency of membrane processes depends on the characteristics of the membrane (e.g., pore size, material) and the properties of the phthalate molecule (e.g., size, hydrophobicity). nih.gov Studies have shown that both NF and RO membranes can achieve high rejection rates for various phthalates, often exceeding 97%. researchgate.netnih.gov In some cases, a hybrid system combining different membrane types, such as NF and RO, can achieve even higher removal efficiencies. nih.gov A significant advantage of membrane technology is its ability to remove a broad spectrum of pollutants without the addition of chemicals. nih.gov
Research has also explored the development of novel membranes, such as molecularly imprinted ultrafiltration membranes, designed for the selective removal of specific phthalates like dibutyl phthalate (DBP), demonstrating high rejection rates and the potential for energy savings compared to conventional membranes. mdpi.com
Biological treatment is a cornerstone of wastewater management and plays a crucial role in the degradation of phthalate esters. nih.goviwaponline.com The primary mechanism for phthalate removal in these systems is biodegradation by microorganisms. nih.goviwaponline.com Aerobic biodegradation is considered the main pathway for the mineralization of phthalate esters in the environment. nih.gov
Conventional activated sludge (CAS) processes in wastewater treatment plants (WWTPs) can achieve significant removal of many phthalates. iwaponline.com However, the efficiency can vary depending on the specific phthalate, its concentration, and the operating conditions of the plant. frontiersin.org PAEs with shorter alkyl chains and higher water solubility tend to be more readily biodegradable. iwaponline.com
Advanced biological treatment systems, such as membrane bioreactors (MBRs), have shown enhanced performance in removing phthalates. nih.govscirp.org MBRs combine a biological reactor with membrane filtration, which allows for the maintenance of a high concentration of biomass and the complete retention of suspended solids, leading to more effective degradation of persistent organic pollutants. scirp.org The combination of different treatment technologies, such as anaerobic treatment followed by an MBR, can significantly increase the removal efficiency of phthalates. nih.gov
Advanced Analytical Methodologies for Triethylene Glycol Phthalate Research
Chromatographic Separations and Detection
Chromatographic techniques are the cornerstone for analyzing phthalates, providing the necessary separation from complex sample components before detection.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Phthalate (B1215562) Analysis
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like phthalate esters. restek.com When analyzing phthalates, GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column. restek.com For phthalate analysis, common stationary phases include Rtx-440, Rxi-XLB, and Rxi-5ms, which have demonstrated good resolution for complex phthalate mixtures. restek.com Although specific GC methods for triethylene glycol phthalate are not extensively documented, the principles of separating other phthalates apply. The analysis is typically performed with a flame ionization detector (FID) or a mass spectrometer (MS). restek.comanalytice.com One of the challenges in GC analysis of phthalates is the potential for contamination from the laboratory environment, including from components of the injection system itself, which can lead to blank problems. nih.gov
High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for less volatile or thermally sensitive phthalates. s4science.at HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. nih.gov A common approach for phthalates is reversed-phase HPLC using a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govmagtechjournal.com Detection is often achieved using a UV detector, as phthalates absorb ultraviolet light. nih.gov HPLC can be advantageous as it often requires less sample preparation and avoids the high temperatures of GC that could potentially degrade thermally labile analytes. s4science.at
Table 1: Comparison of GC and HPLC for Phthalate Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation based on volatility/boiling point in the gas phase. | Separation based on partitioning between liquid and solid phases. |
| Typical Analytes | Volatile and semi-volatile phthalates. | Wide range of phthalates, including less volatile ones. |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Visible Detector, Diode Array Detector (DAD), Mass Spectrometry (MS). |
| Advantages | High resolution, well-established methods for many phthalates. restek.com | Operates at room temperature, suitable for thermally unstable compounds, less sample clean-up. s4science.at |
| Challenges | High temperatures can degrade some compounds; potential for contamination. nih.gov | Lower resolution for some complex mixtures compared to GC. |
Coupled Techniques: GC-Mass Spectrometry (GC-MS) and HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)
The coupling of chromatographic separation with mass spectrometry provides a significant enhancement in analytical power, offering both high selectivity and sensitivity.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers an exceptional level of sensitivity and specificity, making it ideal for trace analysis in complex matrices. epa.gov This technique involves HPLC separation followed by mass spectrometric analysis with two stages of mass filtering (MS/MS). s4science.at A precursor ion corresponding to the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. s4science.at This multiple reaction monitoring (MRM) approach significantly reduces background noise and matrix interference. HPLC-MS/MS methods have been successfully developed for the rapid analysis of multiple phthalates and for the detection of triethylene glycol in aqueous samples, indicating its strong potential for this compound analysis. s4science.atepa.gov
Table 2: Performance Characteristics of Coupled Mass Spectrometry Techniques for Phthalate Analysis
| Technique | Common Ionization | Key Advantages | Typical Detection Limits |
|---|---|---|---|
| GC-MS | Electron Ionization (EI) | Provides structural information (fingerprint), high confidence in identification. restek.com | pg to ng range. |
| HPLC-MS/MS | Electrospray Ionization (ESI) | High sensitivity and selectivity, minimal sample preparation, suitable for complex matrices. s4science.atepa.gov | pg/µL to ng/mL range. s4science.at |
Spectroscopic and Spectrometric Characterization
Beyond standard chromatographic detection, specific spectrometric techniques provide deeper structural insights and novel detection strategies.
Mass Spectrometry Techniques (e.g., Fast Atom Bombardment Mass Spectrometry, Collision-Induced Dissociation Studies)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for analyzing polar and thermally unstable compounds. In FAB-MS, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. This process generates protonated molecules [M+H]+ with minimal fragmentation, making it ideal for determining the molecular weight of intact molecules. While less common now with the advent of ESI and MALDI, FAB-MS has been successfully used for the analysis of petrochemicals, including phthalates.
Collision-Induced Dissociation (CID) is a fundamental process in tandem mass spectrometry (MS/MS) used to elicit structural information. scilit.com After a specific precursor ion is isolated, it is subjected to collisions with an inert gas (e.g., argon or helium). scilit.com This collision converts kinetic energy into internal energy, causing the ion to fragment along its weakest chemical bonds. scilit.com The resulting fragment ions are then analyzed to elucidate the structure of the original molecule. CID studies on polyethylene (B3416737) glycol (PEG) esters have shown that the fragmentation pattern is highly dependent on the cation used for ionization (e.g., Li+, Na+, NH4+), providing detailed information about the polymer chain and end groups. researchgate.net Such studies would be invaluable for characterizing the structure of this compound and distinguishing it from isomers.
Application of Surface-Enhanced Raman Spectroscopy (SERS) for Detection
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive analytical technique that enhances the Raman scattering signal of molecules adsorbed onto or very near to a nanostructured metal surface, typically gold or silver. nih.gov This enhancement allows for the detection of analytes at extremely low concentrations, providing a distinct molecular fingerprint based on the vibrational modes of the molecule. nih.gov SERS has emerged as a powerful tool for the trace detection of various pollutants, including phthalates. researchgate.net By designing SERS substrates with molecularly imprinted polymers (MIPs), researchers have achieved highly selective and sensitive detection of phthalates like dimethyl phthalate (DMP) and di(2-ethylhexyl) phthalate (DEHP) at picomolar to femtomolar levels. researchgate.netresearchgate.net This strategy combines the enrichment and recognition capabilities of MIPs with the high sensitivity of SERS. researchgate.net While direct SERS studies on this compound are not prominent, the success with other phthalates demonstrates its significant potential for rapid and label-free detection in various media. nih.govresearchgate.net
Sample Preparation and Extraction Strategies for Complex Matrices
The effective extraction of this compound from complex sample matrices is a critical prerequisite for accurate instrumental analysis. The choice of method depends on the nature of the sample (e.g., solid, liquid, biological tissue) and the concentration of the analyte.
Liquid-Liquid Extraction (LLE) is a classic method used to separate analytes from a liquid sample based on their relative solubilities in two immiscible liquids. For extracting phthalates from aqueous samples like beverages, a nonpolar solvent such as n-hexane is often used. sigmaaldrich.com
Solid-Phase Extraction (SPE) is a widely used and versatile technique for sample clean-up and pre-concentration. The sample is passed through a cartridge containing a solid sorbent that retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent. For extracting hydrophilic compounds like glycols from water, specialized sorbents such as graphitized carbon (e.g., ENVI-Carb™) have proven effective where traditional C18 sorbents fail. researchgate.netrsc.org For phthalates in more complex solid matrices, SPE with silica (B1680970) gel is often employed for purification. thermofisher.com
Automated Solvent Extraction (ASE) , also known as accelerated solvent extraction, uses elevated temperatures and pressures to quickly and efficiently extract analytes from solid and semi-solid samples using less solvent than traditional methods like Soxhlet extraction. nih.gov
Solid-Phase Microextraction (SPME) is a solvent-free, miniaturized extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The analytes partition into the fiber coating and are then thermally desorbed directly into the injector of a gas chromatograph. SPME has been successfully applied to the analysis of triethylene glycol dimethacrylate (a related compound) in aqueous media, demonstrating its utility for extracting similar molecules.
Table 3: Common Extraction Techniques for Phthalates and Related Compounds
| Extraction Technique | Principle | Applicable Matrices | Key Advantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. sigmaaldrich.com | Aqueous samples (beverages, water). sigmaaldrich.com | Simple, widely applicable. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by elution. thermofisher.com | Water, edible oils, environmental samples. researchgate.netthermofisher.com | High recovery, concentration of analyte, good for cleanup. |
| Automated Solvent Extraction (ASE) | Solvent extraction at elevated temperature and pressure. nih.gov | Solid and semi-solid samples (e.g., plastics, soil). nih.gov | Fast, automated, reduced solvent consumption. nih.gov |
| Solid-Phase Microextraction (SPME) | Partitioning of analyte onto a coated fiber. | Aqueous media, headspace of solids/liquids. | Solvent-free, sensitive, easily coupled with GC. |
Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME)
Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME) are prominent sample preparation techniques that concentrate and purify analytes from a sample matrix before instrumental analysis. sigmaaldrich.comnih.gov
Solid Phase Extraction (SPE) is a well-established method for sample clean-up and concentration. nih.gov In the context of phthalate analysis, SPE has been optimized using various commercially available cartridges. For instance, a study evaluating different SPE cartridges found that Varian Bond Elut-C18 provided the best results for the analysis of certain chlorinated paraffins, a class of compounds that can be analyzed alongside phthalates. nih.gov The optimization of SPE parameters, such as the choice of elution solvent and its volume, is crucial for achieving high recovery rates. nih.gov
Solid Phase Microextraction (SPME) is a solvent-free technique that utilizes a coated fiber to extract analytes. sigmaaldrich.com The fiber, coated with a stationary phase, is exposed to the sample (either by direct immersion or in the headspace), and analytes partition onto the fiber. sigmaaldrich.comyoutube.com This method is advantageous due to its simplicity, automation potential, and the elimination of organic solvents, making it a greener alternative. sigmaaldrich.comyoutube.com
For the analysis of phthalate esters in water, various SPME fibers have been tested. A study found that a 70-µm Carbowax-divinylbenzene fiber was particularly effective for a range of phthalates with varying water solubilities. epa.gov Another investigation utilized an 85 µm polyacrylate fiber coupled with gas chromatography-mass spectrometry (GC-MS) to determine the concentration of six different phthalate esters in water samples. nih.gov The optimization of SPME parameters, such as extraction time and temperature, is critical for achieving good sensitivity and linearity. nih.gov
Interactive Table 1: Comparison of SPE and SPME Techniques for Phthalate Analysis
| Feature | Solid Phase Extraction (SPE) | Solid Phase Microextraction (SPME) |
| Principle | Analyte partitions between a solid phase and a liquid phase. | Analyte partitions between a coated fiber and the sample matrix. sigmaaldrich.com |
| Solvent Use | Requires solvents for conditioning, washing, and elution. | Generally solvent-free. sigmaaldrich.comyoutube.com |
| Sample Volume | Typically requires larger sample volumes. | Can be used with smaller sample volumes. |
| Automation | Can be automated. | Easily automated. sigmaaldrich.comyoutube.com |
| Selectivity | Dependent on the choice of sorbent material. nih.gov | Dependent on the fiber coating. epa.gov |
| Application | Widely used for clean-up and concentration of various environmental and biological samples. nih.gov | Effective for volatile and semi-volatile analytes in water and air samples. sigmaaldrich.comepa.govnih.gov |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a traditional and widely used sample preparation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.comyoutube.com The analyte is transferred from the initial sample matrix into the extraction solvent. youtube.com
The efficiency of LLE depends on several factors, including the choice of solvent, the pH of the aqueous phase, and the partitioning coefficient of the analyte. scioninstruments.comlibretexts.org For the extraction of phthalates, non-polar solvents like hexane (B92381) and dichloromethane (B109758) are often employed. researchgate.net To improve the separation of the aqueous and organic phases, especially when using water-miscible solvents like propanol, inorganic salts such as ammonium (B1175870) sulfate (B86663) can be added. researchgate.net
While effective, traditional LLE methods can be labor-intensive and consume large volumes of organic solvents. libretexts.org A more modern approach, ultrasound–vortex-assisted dispersive liquid–liquid microextraction (UVA-DLLME), has been developed for the determination of phthalates in liquid samples. mdpi.com This method significantly reduces the amount of solvent required and enhances extraction efficiency through the use of ultrasound and vortex mixing. mdpi.com In one study, this technique, followed by gas chromatography analysis, yielded recoveries ranging from 66.7% to 101.2% for several phthalates. mdpi.com
Interactive Table 2: Performance of UVA-DLLME for Phthalate Analysis
| Phthalate | Recovery (%) |
| Dimethyl phthalate (DMP) | 66.7 |
| Diethyl phthalate (DEP) | >90 |
| Dibutyl phthalate (DBP) | >90 |
| Di-n-octyl phthalate (DNOP) | >90 |
Data adapted from a study on hot drink samples. mdpi.com
Microwave-Assisted Extraction (MAE) for Phthalate Determination
Microwave-Assisted Extraction (MAE) is a green extraction technique that utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net This method offers several advantages over conventional techniques, including reduced extraction times, lower solvent consumption, and increased sample throughput. researchgate.netresearchgate.net The effectiveness of MAE is influenced by the dielectric properties of the solvent, with polar solvents that can absorb microwave energy being preferred. researchgate.netresearchgate.net
MAE has been successfully applied to the extraction of phthalates from various solid matrices, such as sediments and soils. researchgate.netnih.gov In one study, an optimized MAE method using methanol as the extraction solvent achieved efficient extraction of phthalate esters from sediment samples. researchgate.net Another study developed an MAE method using acetonitrile to extract phthalates from soil, with recoveries ranging from 84% to 115% for different phthalates at various spiking levels. nih.gov The operational parameters of MAE, including solvent type, extraction temperature, and time, must be carefully optimized to achieve high extraction efficiency. nih.gov
Interactive Table 3: Optimized Parameters for MAE of Phthalates from Soil
| Parameter | Optimized Condition |
| Extraction Solvent | Acetonitrile nih.gov |
| Extraction Temperature | Optimized for specific analytes nih.gov |
| Extraction Time | Optimized for specific analytes nih.gov |
| Recovery Rate | 84% - 115% nih.gov |
| Relative Standard Deviation | < 8% nih.gov |
Methodological Considerations in Phthalate Quantification and Green Analytical Chemistry Principles
The quantification of phthalates is often challenging due to their ubiquitous presence in the laboratory environment, which can lead to sample contamination. cdc.gov Rigorous control measures are essential to minimize background levels, including the use of pre-washed glassware and high-purity solvents. cdc.gov The choice of analytical instrument is also critical, with gas chromatography coupled with mass spectrometry (GC-MS) being a preferred method due to its high selectivity and sensitivity. cdc.govresearchgate.net
In recent years, the principles of Green Analytical Chemistry (GAC) have gained prominence, aiming to make analytical methods more environmentally friendly and safer for operators. explorationpub.comyoutube.comnih.gov The core tenets of GAC include reducing waste, minimizing energy consumption, using safer reagents, and automating and miniaturizing analytical procedures. explorationpub.comresearchgate.net
Several tools have been developed to assess the "greenness" of analytical methods. explorationpub.com The adoption of techniques like SPME and MAE aligns with GAC principles by reducing or eliminating the use of hazardous organic solvents. sigmaaldrich.comresearchgate.net The overarching goal is to develop analytical methodologies that are not only scientifically sound but also sustainable and environmentally responsible. nih.govresearchgate.net
Interactive Table 4: The 12 Principles of Green Analytical Chemistry
| Principle Number | Principle Description |
| 1 | Direct analysis to avoid sample treatment. researchgate.net |
| 2 | Minimal sample size and number of samples. researchgate.net |
| 3 | In-situ measurements. researchgate.net |
| 4 | Integrated analytical processes. explorationpub.com |
| 5 | Automation and miniaturization. explorationpub.comresearchgate.net |
| 6 | Avoidance of derivatization. explorationpub.comresearchgate.net |
| 7 | Reduction of waste. explorationpub.com |
| 8 | Multi-analyte analysis. explorationpub.com |
| 9 | Minimization of energy consumption. explorationpub.com |
| 10 | Use of renewable sources. explorationpub.com |
| 11 | Use of less toxic reagents. explorationpub.com |
| 12 | Enhancement of operator safety. explorationpub.com |
Future Research Directions and Emerging Trends in Triethylene Glycol Phthalate Studies
Development of Novel Synthetic Routes with Enhanced Sustainability
A primary trend in chemical manufacturing is the move towards green and sustainable processes. For phthalates, this involves developing synthetic routes that are more energy-efficient and environmentally benign than traditional methods. A key area of research is the use of reactive distillation (RD), which combines chemical reaction and product separation into a single unit. This integration can lead to significant reductions in energy consumption and capital investment.
One such advancement is the use of solid acid catalysts, like sulfated zirconia, in the esterification process to produce glycol esters. This approach addresses the challenges of catalyst recovery associated with conventional liquid catalysts researchgate.net. The use of a pseudo-homogeneous model to describe the reaction kinetics allows for the optimization of process parameters, such as the feed molar ratio and the number of theoretical plates in the distillation column, to maximize product yield researchgate.net. Research in this area aims to achieve high conversion rates and product purity while minimizing waste and energy usage, representing a significant step towards greener chemical production researchgate.net.
Exploration of Advanced Materials Applications for Triethylene Glycol Phthalate (B1215562) Derivatives
Researchers are actively exploring the use of triethylene glycol phthalate derivatives in a variety of advanced materials. These derivatives are synthesized to have specific properties tailored for high-performance applications.
Polymers and Resins: Triethylene glycol divinyl ether is a derivative used as a crosslinking agent in the production of elastomers and resins, as well as a polymerization initiator metastatinsight.com. Crosslinking agents are crucial for enhancing the mechanical properties and thermal stability of polymers.
Energetic Materials: Triethylene glycol dinitrate (TEGDN) has been investigated as an energetic plasticizer in the formulation of insensitive munitions researchgate.net. These materials are designed to be less susceptible to accidental detonation, improving safety during handling and storage researchgate.net.
Specialty Chemicals: Derivatives like di(triethylene glycol)phthalate dimethacrylate are available for specialized chemical applications chemsrc.com. The market for such compounds points towards their use in niche areas requiring specific chemical functionalities prof-research.com.
Coatings and Electronics: The broader class of glycol ethers, to which triethylene glycol belongs, is seeing rising demand in high-performance coatings, inks, pharmaceuticals, and electronics openpr.com. Their properties as effective solvents with low toxicity are driving this growth openpr.com.
Table 1: Applications of this compound Derivatives
| Derivative Name | Application Area | Function |
|---|---|---|
| Triethylene glycol divinyl ether | Polymers, Resins | Crosslinking agent, Polymerization initiator metastatinsight.com |
| Triethylene glycol dinitrate (TEGDN) | Energetic Materials | Energetic plasticizer researchgate.net |
| di(triethylene glycol)phthalate dimethacrylate | Specialty Chemicals | Chemical synthesis chemsrc.com |
| Glycol Ethers (general class) | Coatings, Electronics | Solvent openpr.com |
Innovative Approaches for Environmental Monitoring and Remediation of Phthalates
The widespread use of phthalates has led to environmental contamination, prompting research into innovative methods for their detection and removal. The focus is on developing technologies that are not only effective but also deployable in the field for real-time analysis.
Current laboratory-based detection methods for phthalates include liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) miami.edu. While sensitive, these techniques require extensive sample pretreatment and are not suitable for on-site monitoring miami.edu. To address this, research is underway to develop portable biosensors. One promising approach involves using peptide binders selective for phthalates immobilized on electrochemical sensors miami.edu. This can be combined with on-site extraction methods, such as those using magnetic ionic liquids, to enable rapid and selective analysis of environmental samples without contamination from plastics miami.edu.
For remediation, advanced biotechnological and chemical processes are being explored:
Bioremediation: This involves using microorganisms, such as bacteria and fungi, that can naturally degrade phthalates into less harmful substances. bohrium.comresearchgate.netresearchgate.net Genetic engineering techniques are being investigated to enhance the degradation capabilities of these microorganisms bohrium.comresearchgate.net.
Enzymatic Degradation: This approach uses specific enzymes to break down phthalates into less toxic metabolites bohrium.comresearchgate.net.
Nanotechnology: Nanomaterials are being developed for their potential to absorb and catalytically break down phthalates at a molecular level bohrium.comresearchgate.net.
Advanced Oxidation Processes (AOPs): These chemical treatment processes, such as using peroxymonosulfate, are being studied for their ability to rapidly destroy phthalates in water bohrium.com.
Table 2: Emerging Environmental Technologies for Phthalates
| Technology Area | Specific Approach | Description | Source(s) |
|---|---|---|---|
| Monitoring | Electrochemical Biosensors | Use of selective peptide binders on plastic-free paper electrodes for on-site detection. | miami.edu |
| Magnetic Ionic Liquid Extraction | A sample preparation technique for on-site extraction to avoid background contamination. | miami.edu | |
| Remediation | Genetic Engineering | Modifying microorganisms to improve their efficiency in breaking down phthalates. | bohrium.comresearchgate.net |
| Nanotechnology-based Approaches | Utilizing nanomaterials to absorb and degrade phthalates on a molecular scale. | bohrium.comresearchgate.net | |
| Advanced Oxidation Processes (AOPs) | Chemical processes that use powerful oxidizing agents to destroy phthalates in water. | bohrium.com |
Integration of Computational Modeling in this compound Research
Computational modeling is becoming an indispensable tool in chemical research, offering insights that can guide experimental work and accelerate development. In the context of this compound, modeling is applied in several key areas.
In process engineering, kinetic models, such as the pseudo-homogeneous model, are used to simulate and optimize synthetic processes like reactive distillation researchgate.net. These models help in understanding the influence of various operating parameters on reaction rates and product yields, leading to more efficient and economical production methods researchgate.net.
In environmental science, computational models are used to predict the fate and transport of phthalate derivatives in soil and water researchgate.net. Furthermore, advanced techniques like deep learning are being employed to predict the adsorption behavior of pollutants, including phthalates, on remediation materials like carbon nanotubes researchgate.net. This predictive capability can accelerate the design and screening of new materials for environmental cleanup.
Table 3: Chemical Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| This compound | Not specified in sources |
| Triethylene glycol | 112-27-6 |
| Triethylene glycol di-2-ethylhexoate | 94-28-0 |
| Sulfated zirconia | Not specified in sources |
| Triethylene glycol divinyl ether | 765-12-8 |
| Di(triethylene glycol)phthalate dimethacrylate | 2387-65-7 |
| Triethylene glycol dinitrate (TEGDN) | 111-22-8 |
| Ethylene (B1197577) glycol (EG) | 107-21-1 |
| Diethylene glycol (DEG) | 111-46-6 |
| Peroxymonosulfate | 10058-23-8 |
| Carbon nanotubes | Not specified in sources |
Q & A
Q. How can gas chromatography with modified stationary phases be optimized for analyzing triethylene glycol phthalate isomers?
Methodological Answer: Utilize stationary phases modified with silver nitrate (AgNO₃) or dinonyl phthalate to enhance separation efficiency. For example, AgNO₃-modified columns at 40°C improve retention data for methylcycloheptenes and methylenecycloheptane derivatives, enabling precise isomer differentiation . Additionally, Bentone 34 columns adjusted with dinonyl phthalate in varying ratios (e.g., 1:5 to 1:10) can resolve xylene and ethyltoluene isomers, a framework adaptable to this compound analysis .
Q. What experimental setups are recommended for measuring this compound solubility in supercritical methane?
Methodological Answer: Employ high-pressure equilibrium cells with temperature control (e.g., 25–100°C) and pressure ranges up to 9 MPa. Use gravimetric or spectroscopic methods to quantify solubility, ensuring phase equilibration times ≥24 hours. Reference data from Jerinić et al. (2008) on triethylene glycol solubility in supercritical methane provides a validated protocol for pressure-dependent solubility curves .
Q. What are the best practices for assessing developmental toxicity of this compound derivatives in rodent models?
Methodological Answer: Use the Rai and Van Ryzin dose-response model, which integrates prenatal mortality and malformation data. Adjust probability statements to reflect biological mechanisms (e.g., dose-dependent teratogenicity). Validate with datasets from the National Toxicology Program, ensuring statistical comparisons between modeled low-risk doses and NOAELs (No-Observed-Adverse-Effect Levels) .
Advanced Research Questions
Q. How can computational models (e.g., PR or RKS equations of state) predict BTEX emissions in natural gas dehydration systems using this compound?
Methodological Answer: Implement predictive mixing rules (e.g., Wong-Sandler or Huron-Vidal) within PR/RKS equations to simulate vapor-liquid equilibria. Sensitivity analysis of process parameters (e.g., glycol circulation rate, absorber temperature) optimizes BTEX removal efficiency. Recent studies recommend coupling these models with process simulators like Aspen HYSYS for dynamic optimization .
Q. How do water-soluble inorganic salts affect triethylene glycol’s dehydration efficiency over multiple regeneration cycles?
Methodological Answer: Conduct accelerated aging experiments under continuous heating (≥150°C) and regeneration cycles. Monitor pH, organic impurity accumulation (via GC-MS), and foaming propensity. Evidence shows that prolonged regeneration reduces triethylene glycol’s effective concentration by 10–15% and increases organic impurities, degrading dehydration performance .
Q. How can researchers reconcile discrepancies in toxicity data for this compound across in vitro and in vivo studies?
Methodological Answer: Apply systematic review protocols (e.g., PECO framework) to evaluate study design heterogeneity, including exposure routes (oral vs. inhalation) and endpoints (endocrine disruption vs. developmental toxicity). Use meta-regression to adjust for confounding variables like species-specific metabolic pathways or solvent carriers in in vitro assays .
Methodological Challenges and Data Integration
Q. What strategies improve the phase-controlled synthesis of nanomaterials using this compound as a reducing agent?
Methodological Answer: Optimize reduction kinetics by adjusting triethylene glycol concentration (5–20% v/v) and reaction temperature (80–120°C). In situ characterization (e.g., TEM or XRD) during nanocrystal growth reveals phase transitions. Nguyen et al. (2024) demonstrated this for ruthenium nanocrystals, where slower reduction rates favor monocrystalline over polycrystalline phases .
Q. How can deep eutectic solvents (DES) formulated with this compound enhance drug solubility while maintaining biocompatibility?
Methodological Answer: Screen DES components (e.g., choline chloride or urea) for hydrogen-bonding compatibility with triethylene glycol. Use COSMO-RS simulations to predict solubility enhancements for hydrophobic drugs like edaravone. Validate experimentally via phase solubility studies and cytotoxicity assays (e.g., MTT on HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
